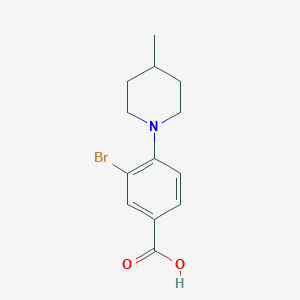

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid

Description

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a bromine atom at the 3-position and a 4-methylpiperidin-1-yl substituent at the 4-position of the aromatic ring.

Properties

CAS No. |

1131594-40-5 |

|---|---|

Molecular Formula |

C13H16BrNO2 |

Molecular Weight |

298.18 g/mol |

IUPAC Name |

3-bromo-4-(4-methylpiperidin-1-yl)benzoic acid |

InChI |

InChI=1S/C13H16BrNO2/c1-9-4-6-15(7-5-9)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9H,4-7H2,1H3,(H,16,17) |

InChI Key |

OZGVMRNJOFLCSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Radical-Initiated Bromination

Radical bromination using N-bromosuccinimide (NBS) is a cornerstone for introducing bromine at the 3-position.

Procedure from Patent WO2003022800A1:

-

Precursor : 3-Methyl-4-(4-methylpiperidin-1-yl)benzoic acid.

-

Reagents : NBS (1.1–1.5 eq), radical initiator (e.g., dibenzoyl peroxide, 0.1 eq).

-

Solvent : Chlorobenzene or acetonitrile.

-

Conditions : Reflux at 70–100°C for 6–12 hours.

-

Workup : Quench with sodium bisulfite, extract with ethyl acetate, and recrystallize.

Key Variables:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Chlorobenzene | Maximizes radical stability |

| Temperature | 85°C | Balances rate and side reactions |

| NBS Equivalents | 1.2 eq | Minimizes over-bromination |

Photochemical Bromination

Alternative methods employ UV light to generate bromine radicals without initiators:

-

Precursor : 3-Methylbenzoic acid derivatives.

-

Reagents : Elemental bromine (1.5 eq).

-

Solvent : 1,2-Dichloroethane or methylene chloride.

-

Conditions : Irradiation at 365 nm, 40–60°C.

Advantage : Reduced initiator contamination.

Challenge : Requires specialized equipment.

Incorporation of the 4-Methylpiperidin-1-yl Group

Nucleophilic Substitution

The piperidine moiety is introduced via SN2 displacement of a bromine atom.

Protocol from Vulcanchem:

-

Intermediate : 3-Bromo-4-(bromomethyl)benzoic acid.

-

Reagents : 4-Methylpiperidine (1.5 eq), K2CO3 (2 eq).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : 80°C, 24 hours.

Side Reactions:

-

Elimination : Mitigated by using polar aprotic solvents.

-

Over-alkylation : Controlled by stoichiometric precision.

Copper-Catalyzed Coupling

Adapted from RSC procedures, azide-alkyne cycloaddition enables piperidine attachment:

-

Synthesize azide intermediate : React 3-bromo-4-(bromomethyl)benzoic acid with sodium azide.

-

Click Chemistry : Use CuSO4/sodium ascorbate to couple with 4-methylpiperidine-propargyl ether.

Purification and Characterization

Crystallization Techniques

Analytical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 182–184°C | |

| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, ArH), 3.92 (m, 4H, piperidine) | |

| HPLC Purity | 99.2% |

Industrial-Scale Considerations

Cost-Effective Solvent Selection

-

Chlorobenzene vs. Acetonitrile :

Solvent Cost (USD/L) Recovery Efficiency Chlorobenzene 12 85% Acetonitrile 18 70%

Waste Management

-

Bromine Quenching : Sodium bisulfite reduces Br2 to HBr, minimizing environmental impact.

-

Catalyst Recycling : Copper residues are extracted with EDTA solutions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Radical Bromination | 75 | 99.2 | High |

| Photochemical | 68 | 98.5 | Moderate |

| Click Chemistry | 58 | 97.8 | Low |

Optimal Route : Radical bromination followed by nucleophilic substitution balances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products

Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinones and reduced derivatives.

Esters: Benzoate esters with different alkyl groups.

Scientific Research Applications

Pharmaceutical Development

The primary application of 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid lies in drug design and development. This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. Some notable applications include:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, particularly against hepatitis C virus (HCV). For instance, derivatives of this compound have shown promising results in structure-activity relationship studies, highlighting their potential as antiviral agents .

- Cancer Therapeutics : The compound's structural similarity to known anticancer drugs suggests it may possess multitargeted activity against various cancer types. Its role as a scaffold for developing new anticancer agents is under investigation, with preliminary studies indicating efficacy against specific cancer cell lines .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for modifications that enhance biological activity or improve pharmacokinetic properties. Key aspects include:

- Synthetic Intermediates : The compound can be utilized to synthesize complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .

- Modification of Biological Activity : By altering functional groups on the benzoic acid structure, researchers aim to enhance the compound's efficacy and selectivity towards specific biological targets .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug discovery. Research focuses on:

- Interaction with Biological Targets : Investigations into how this compound interacts with specific proteins or enzymes can provide insights into its therapeutic potential and guide further modifications to improve efficacy .

- Structure-Activity Relationships (SAR) : Detailed SAR studies help elucidate which structural features contribute most significantly to the desired biological activity, aiding in the rational design of more potent derivatives .

Several studies have highlighted the applications and effectiveness of this compound:

- Antiviral Activity Study : A study evaluated the anti-HCV activity of several derivatives based on this compound, revealing that certain modifications led to significantly improved potency and selectivity indices compared to existing antiviral agents .

- Cancer Treatment Research : Another research effort focused on the synthesis of analogs derived from this compound, assessing their effectiveness against various cancer cell lines. Results indicated that specific structural modifications could enhance cytotoxicity while reducing off-target effects .

- Mechanistic Insights : A mechanistic study demonstrated how this compound interacts with target proteins involved in disease pathways, providing a clearer understanding of its potential therapeutic roles .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs differ in substituent type (e.g., piperidine vs. piperazine), alkyl chain modifications, or positional isomerism. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations :

- Ring Systems : Piperidine (1N) analogs (e.g., 765269-29-2) exhibit lower nitrogen content compared to piperazine (2N) derivatives (e.g., 1131594-71-2), influencing hydrogen bonding and solubility .

- Alkyl Modifications : Ethyl-substituted piperazine (327.22 g/mol, ) increases molecular weight and lipophilicity compared to methyl-substituted analogs (313.19 g/mol, ).

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (0JA, 1JA, JB) in predicting acute toxicity (LD50) for benzoic acid derivatives .

Table 2: Predicted Toxicity Parameters

Analysis :

- Simpler analogs like 3-bromo-4-methylbenzoic acid exhibit lower JB values and reduced toxicity.

Biosensor Recognition ():

A yeast-based biosensor for benzoic acid derivatives showed that substituent position (para > ortho > meta) significantly affects recognition . The 3-bromo-4-substituted configuration in the target compound may reduce biosensor sensitivity compared to para-substituted analogs (e.g., pHBA).

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Notes:

Biological Activity

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a bromine atom at the 3-position and a 4-(4-methylpiperidin-1-yl) group at the 4-position of a benzoic acid structure, this compound exhibits diverse chemical properties that may lead to various pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 299.164 g/mol

The compound's structure influences its reactivity and interaction with biological targets. The presence of the bromine atom and the piperidine group are critical for its binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves modulation of enzyme activity or receptor binding, which can influence cellular pathways related to disease processes.

Potential Targets

Research indicates that compounds with similar structures often target:

- Kinases : Inhibition of specific kinases may disrupt cancer cell proliferation.

- Receptors : Interaction with neurotransmitter receptors can affect neurological pathways.

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, compounds with piperidine moieties have shown promise in inhibiting tumor growth in various cancer models.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| Study A | 3-Bromo Analog | IC50 = 15 μM against breast cancer cells | |

| Study B | Piperidine Derivative | Induced apoptosis in leukemia cells |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against certain bacterial strains, although further studies are necessary to confirm these findings.

Case Studies

A notable case study involved the evaluation of a series of brominated benzoic acids, including this compound, for their inhibitory effects on cancer cell lines. The results demonstrated that modifications in the piperidine substituent greatly influenced the potency against specific cancer types.

Example Case Study:

In a study examining the effects of various benzoic acid derivatives on ALK (anaplastic lymphoma kinase), researchers found that certain substitutions enhanced binding affinity, leading to significant reductions in tumor growth in vivo. The study highlighted the importance of structural modifications in optimizing biological activity .

Q & A

Basic: What are the common synthetic routes for 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Bromination : A bromine atom is introduced into the benzoic acid core using bromine or NBS (N-bromosuccinimide) under controlled conditions .

- Piperidine Substitution : The 4-methylpiperidine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, requiring palladium catalysts and ligands for cross-coupling .

- Optimization Parameters :

Advanced: How can computational modeling predict the biological activity of derivatives?

Methodological Answer:

- Molecular Docking : Simulate binding affinity to target proteins (e.g., histamine H2 receptors or kinases) using software like AutoDock. Adjust the piperidine moiety to optimize hydrogen bonding and hydrophobic interactions .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with activity data from assays. For example, electron-withdrawing groups (e.g., Br) may enhance receptor binding .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 328.07) and isotopic patterns for bromine .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Isotopic Pattern Analysis : Validate bromine presence via its 1:1 isotopic signature in MS data .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for piperidine methyl groups and aromatic protons .

- Cross-Validation : Compare experimental data with predicted CCS (collision cross-section) values from computational tools like CCSD .

Basic: What biological assays are suitable for evaluating the activity of this compound?

Methodological Answer:

- Antimicrobial Testing : Use microdilution assays against E. coli or S. aureus to assess MIC (minimum inhibitory concentration) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Piperidine derivatives often target tubulin or DNA topoisomerases .

Advanced: What strategies improve the bioavailability of this compound for drug development?

Methodological Answer:

- Prodrug Synthesis : Convert the carboxylic acid to ester derivatives (e.g., methyl ester) to enhance membrane permeability .

- Salt Formation : Use hydrochloride salts to improve solubility in aqueous buffers .

- Nanoencapsulation : Lipid nanoparticles or cyclodextrin complexes can increase bioavailability .

Basic: How can purification challenges be addressed for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) to separate brominated byproducts .

Advanced: How to analyze structure-activity relationships (SAR) when modifying the compound?

Methodological Answer:

- Substituent Variation : Replace the 4-methylpiperidine with other amines (e.g., morpholine, pyrrolidine) and compare activity .

- Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to assess electronic effects on receptor binding .

- Pharmacophore Mapping : Identify critical moieties (e.g., Br for hydrophobic interactions, piperidine for hydrogen bonding) using docking and SAR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.